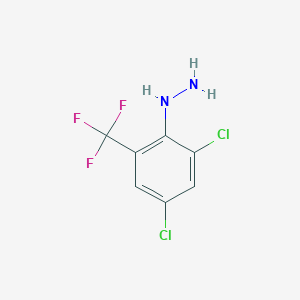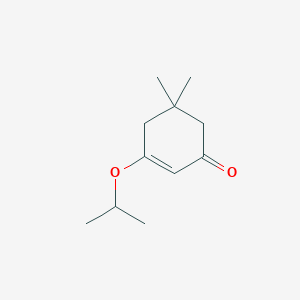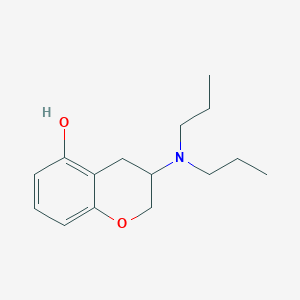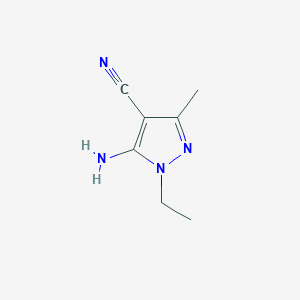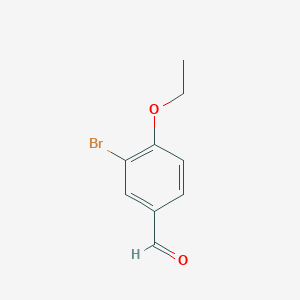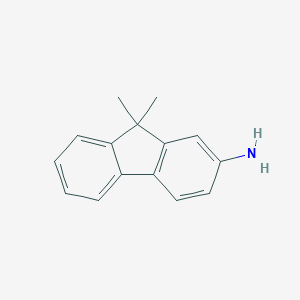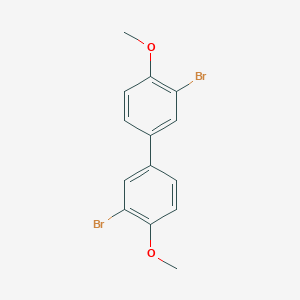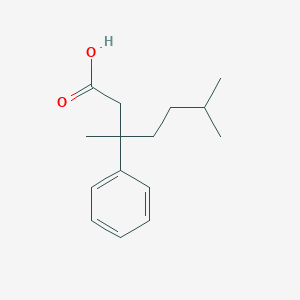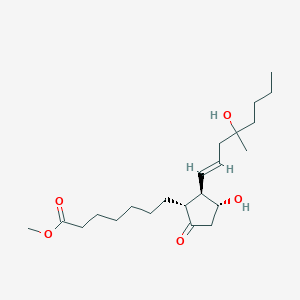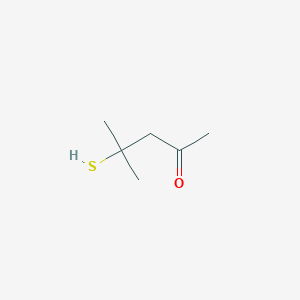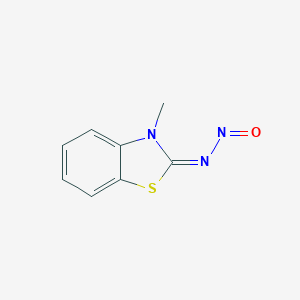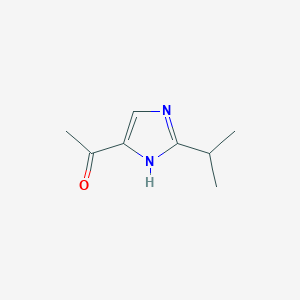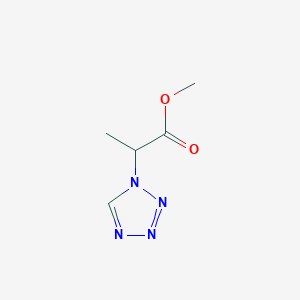
Methyl 2-(1H-tetrazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1H-tetrazol-1-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative and is commonly used as a building block in the synthesis of other compounds.
作用机制
The mechanism of action of Methyl 2-(1H-tetrazol-1-yl)propanoate is not well understood. However, it has been reported that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are known to be involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, Methyl 2-(1H-tetrazol-1-yl)propanoate reduces the production of prostaglandins, thereby exhibiting anti-inflammatory, analgesic, and antipyretic properties.
生化和生理效应
Methyl 2-(1H-tetrazol-1-yl)propanoate has been shown to exhibit various biochemical and physiological effects. In animal studies, it has been reported to reduce inflammation, pain, and fever. Additionally, it has been shown to exhibit antioxidant properties and protect against oxidative stress. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
实验室实验的优点和局限性
One of the major advantages of using Methyl 2-(1H-tetrazol-1-yl)propanoate in lab experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive methods, making it readily available for research purposes. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of using Methyl 2-(1H-tetrazol-1-yl)propanoate in lab experiments is its potential toxicity. It is important to use appropriate safety measures when working with this compound.
未来方向
There are several future directions for research on Methyl 2-(1H-tetrazol-1-yl)propanoate. One of the most significant areas of research is the development of new drugs based on this compound. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various physiological processes. Finally, there is a need for more studies on the potential toxicity of this compound and the appropriate safety measures that should be taken when working with it.
Conclusion:
In conclusion, Methyl 2-(1H-tetrazol-1-yl)propanoate is a tetrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound possesses anti-inflammatory, analgesic, and antipyretic properties and has been extensively studied for its potential use in the development of new drugs. The synthesis method of Methyl 2-(1H-tetrazol-1-yl)propanoate is simple and inexpensive, making it readily available for research purposes. However, appropriate safety measures should be taken when working with this compound due to its potential toxicity. There are several future directions for research on Methyl 2-(1H-tetrazol-1-yl)propanoate, including the development of new drugs, further understanding of its mechanism of action, and studies on its potential toxicity.
科学研究应用
Methyl 2-(1H-tetrazol-1-yl)propanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported that Methyl 2-(1H-tetrazol-1-yl)propanoate possesses anti-inflammatory, analgesic, and antipyretic properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
属性
CAS 编号 |
103557-29-5 |
|---|---|
产品名称 |
Methyl 2-(1H-tetrazol-1-yl)propanoate |
分子式 |
C5H8N4O2 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
methyl 2-(tetrazol-1-yl)propanoate |
InChI |
InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-3-6-7-8-9/h3-4H,1-2H3 |
InChI 键 |
PPTXBXSPDLTXQY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1C=NN=N1 |
规范 SMILES |
CC(C(=O)OC)N1C=NN=N1 |
同义词 |
1H-Tetrazole-1-aceticacid,alpha-methyl-,methylester(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

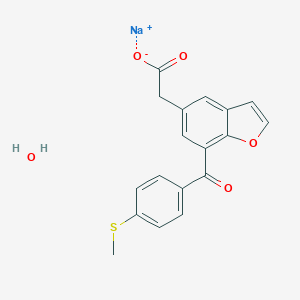
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)
